molecular formula C10H12N4O B2666584 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2003675-87-2

3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2666584
M. Wt: 204.233
InChI Key: JJWGUTRLTOYMDN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reactions it participates in.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Molecular and Crystal Structure Studies

Research on similar compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals insights into their crystal structures, showcasing how these compounds form crystals with specific symmetries and dimensions. These studies are crucial for understanding the solid-state properties and potential applications of these compounds in materials science and drug design (Dolzhenko et al., 2011).

Antifungal Activity

Another area of application is in the development of antifungal agents. Compounds like 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their in vitro antifungal activity. Some of these compounds have shown potent activity against Candida albicans, suggesting their potential as lead compounds for further optimization and development into antifungal drugs (Sangshetti et al., 2014).

Anti-proliferative Activity

Research has also extended into the anti-proliferative properties of pyrrolidines linked to 1,2,3-triazole derivatives. These studies are significant for cancer research, as they provide insights into the compounds' abilities to inhibit the proliferation of human cancer cells, including prostate cancer cells. Such findings contribute to the ongoing search for new cancer therapeutics (Ince et al., 2020).

Catalysis and Synthesis

Additionally, these compounds are explored in the context of catalysis and synthesis, where their unique structural features enable the development of new synthetic pathways and catalytic processes. For example, the study of iron(II) and nickel(II) complexes of 2,6-bis(triazol-3-yl)pyridines has provided valuable insights into the hydrogen-bonded networks and spin transitions, which are relevant for catalytic applications and the design of functional materials (Sugiyarto et al., 1993).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It could also involve studying its environmental impact.


Future Directions

This could involve suggesting further studies that could be done on the compound, such as studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4,5-dimethyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-12-14(10(15)13(8)2)7-9-4-3-5-11-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWGUTRLTOYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

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